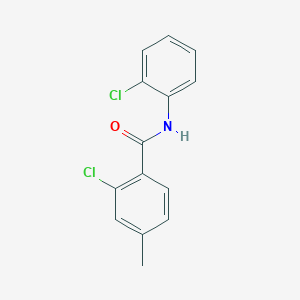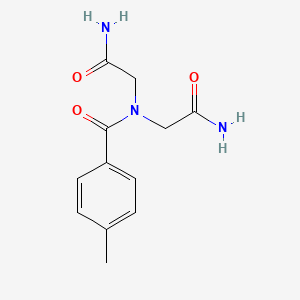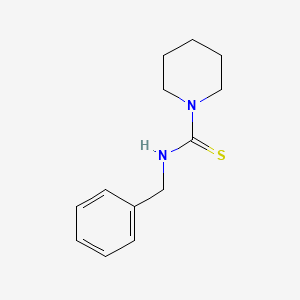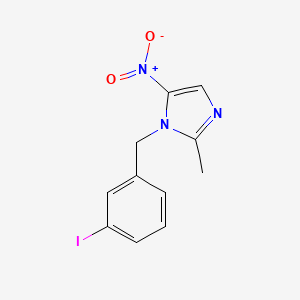![molecular formula C17H15NO5 B5873436 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)
5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID). Aspirin is commonly used for pain relief, fever reduction, and anti-inflammatory effects. However, beyond its clinical applications, aspirin has been the subject of extensive scientific research, with a variety of potential applications in fields such as cancer research, cardiovascular disease prevention, and more.
作用机制
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, so by inhibiting their production, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid can reduce these symptoms. Additionally, this compound can irreversibly acetylate COX-1, which leads to a decrease in the production of thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects:
Aspirin has a wide range of biochemical and physiological effects beyond its anti-inflammatory and anti-cancer properties. Aspirin has been shown to have anti-platelet effects, which can help prevent blood clots and reduce the risk of heart attacks and strokes. Additionally, this compound has been shown to have antioxidant effects, which can help protect against oxidative stress and inflammation.
实验室实验的优点和局限性
Aspirin has several advantages as a research tool, including its well-established safety profile and low cost. However, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid also has limitations, such as its relatively low potency compared to other drugs and its potential for non-specific effects.
未来方向
There are many potential future directions for research on 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid. One area of interest is the development of new this compound derivatives with improved potency and specificity. Additionally, there is ongoing research into the use of this compound as a cancer prevention and treatment agent, as well as its potential use in the prevention of Alzheimer's disease. Finally, there is ongoing research into the mechanisms of action of this compound, which could lead to the development of new drugs with similar effects.
合成方法
Aspirin can be synthesized through the reaction of salicylic acid with acetic anhydride. The reaction is catalyzed by a small amount of sulfuric acid, and the product is purified through recrystallization. This method has been used for over a century and is still the most common way to produce 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid.
科学研究应用
Aspirin has been the subject of extensive scientific research, with a variety of potential applications in fields such as cancer research, cardiovascular disease prevention, and more. One of the most well-known applications of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid is its use as a blood thinner, which can help prevent heart attacks and strokes. Aspirin has also been shown to have anti-cancer effects, particularly in preventing the development of colon cancer.
属性
IUPAC Name |
5-acetyloxy-2-[(2-phenylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-13-7-8-15(14(10-13)17(21)22)18-16(20)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWSDYLOKQOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)






![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)

